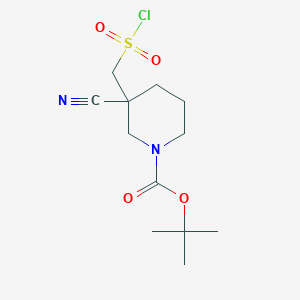
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds (ionic, covalent, etc.), and any functional groups present.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. It includes the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves analyzing properties like melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Stereoselective synthesis techniques are a fundamental application area for compounds structurally related to tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate. For instance, research demonstrates the stereoselective synthesis of piperidine derivatives and their oxygen heterocycles fusion, emphasizing the importance of such compounds in creating stereochemically homogeneous N-unsubstituted fused bicyclic systems, which are crucial in medicinal chemistry for the development of new drugs with specific biological activities (Moskalenko & Boev, 2014).
Molecular Structure Characterization
The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been elucidated using techniques like X-ray diffraction. Such studies offer valuable insights into the structural aspects of novel cyclic amino acid esters, contributing to a deeper understanding of their chemical behavior and potential applications in synthesizing biologically active molecules (Moriguchi et al., 2014).
Asymmetric Synthesis
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of tert-butyl groups in facilitating stereoselective additions to imines. This methodology underlines the critical role of tert-butyl-based compounds in synthesizing a wide range of highly enantioenriched amines, which are significant in drug development and synthetic organic chemistry (Ellman, Owens, & Tang, 2002).
Novel Protecting Groups and Fluorous Synthesis
Research into fluorous derivatives of tert-butyl alcohol, acting as novel protecting groups, highlights the innovative use of tert-butyl structures in fluorous synthesis. These approaches facilitate the protection and immobilization of carboxylic acids, underscoring the adaptability and utility of tert-butyl derivatives in enhancing synthetic methodologies (Pardo et al., 2001).
Biosynthesis Applications
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate biosynthesis using carbonyl reductase from Rhodosporidium toruloides illustrates the biotechnological applications of tert-butyl derivatives. This process is pivotal in the green synthesis of key intermediates for statin drugs, showcasing the intersection of organic synthesis and biotechnology (Liu et al., 2018).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and any risks associated with it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research involving the compound, etc.
Propiedades
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O4S/c1-11(2,3)19-10(16)15-6-4-5-12(7-14,8-15)9-20(13,17)18/h4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYKAUWRVOPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CS(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)
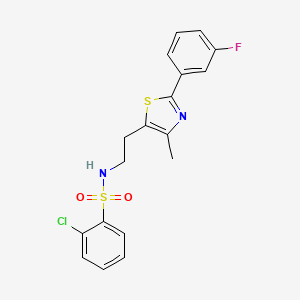

![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)
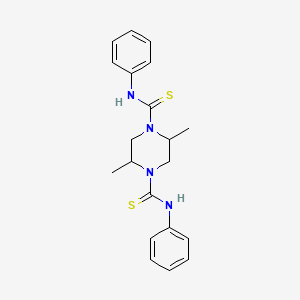
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
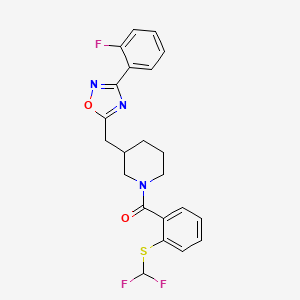
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
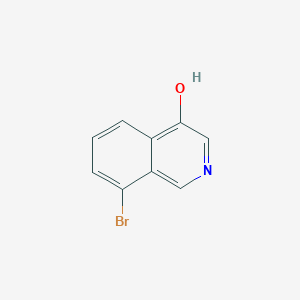
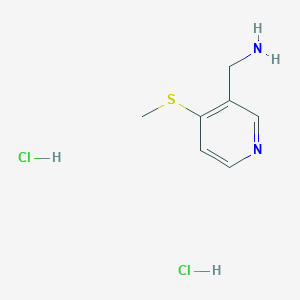
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
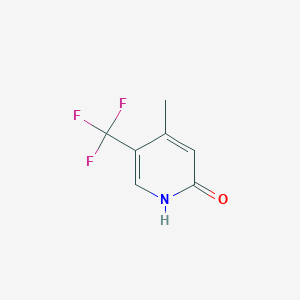
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)